N-(4-chlorobenzyl)-N'-1-naphthylurea
Description
N-(4-chlorobenzyl)-N'-1-naphthylurea is a urea derivative featuring a 4-chlorobenzyl group and a 1-naphthyl substituent. Urea derivatives are known for their hydrogen-bonding capabilities, which influence their physical properties (e.g., solubility, crystallinity) and biological interactions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSLRXBXIXEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key differences between N-(4-chlorobenzyl)-N'-1-naphthylurea and related compounds:
Key Observations:
Physical and Chemical Properties
- Crystallinity: The dihedral angle of 66.53° in N-(4-chlorobenzylidene)-1-naphthylamine suggests moderate planarity, whereas urea derivatives may adopt more planar conformations due to hydrogen bonding.
- Solubility: Urea derivatives typically exhibit lower solubility in non-polar solvents compared to formamides or amines due to hydrogen bonding.
- Thermal Stability: Ureas generally have higher melting points than imines or amines. For instance, N-(4-chlorobenzyl)-N-methylformamide is a liquid at room temperature, while urea analogs are likely solids.
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